(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-(3,3-dimethylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c1-12(2)6-15(7-12)11(16)9-4-3-8(13)5-10(9)14/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNZJKCYGPBGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C2=C(C=C(C=C2)Br)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone typically involves the reaction of 4-bromo-2-fluoroaniline with 3,3-dimethylazetidine-1-carboxylic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides, amines, or alcohols .
Scientific Research Applications
(4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone has several scientific research applications, including:
Drug Discovery: It serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it suitable for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in drug discovery, it may interact with enzymes or receptors to modulate biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substitution pattern on the methanone scaffold significantly influences physical properties such as molecular weight, density, and boiling point. Below is a comparative analysis of key analogs:
*Calculated molecular weight for (4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone.
Key Observations :
- The target compound has a higher molecular weight (~285.9 g/mol) compared to cyclopropyl (259.09 g/mol) and cyclobutyl (257.1 g/mol) analogs due to the azetidine ring’s nitrogen atom and additional methyl groups.
- Density values for cyclopropyl and cyclobutyl analogs are identical (1.526 g/cm³), suggesting similar packing efficiencies despite differing ring sizes .
Electronic and Steric Effects
Electronic Effects :
- Azetidine vs. Cycloalkyl Groups: The 3,3-dimethylazetidine moiety introduces an electron-donating tertiary amine, which may enhance the electron density of the carbonyl group compared to non-nitrogenous cycloalkyl substituents (e.g., cyclopropyl or cyclobutyl). This could influence reactivity in nucleophilic additions or catalytic coupling reactions .
Steric Effects :
- The 3,3-dimethylazetidine ring imposes significant steric hindrance due to its four-membered strained structure and bulky methyl groups. This contrasts with smaller cyclopropyl or less hindered cyclobutyl substituents, which may exhibit lower steric resistance in reactions .
- Steric effects could impact solubility, crystallization behavior, and interaction with biological targets (e.g., enzyme active sites) .
Biological Activity
The compound (4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone , also known by its chemical name, exhibits a range of biological activities that have garnered attention in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a bromo and fluoro-substituted phenyl ring attached to a dimethylazetidine moiety via a ketone functional group. This unique structure is believed to contribute to its biological activity.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.13 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have suggested that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against several bacterial strains. In vitro tests indicate that it is effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis.
Neuroprotective Effects
Preliminary research indicates that this compound may have neuroprotective properties. It has been observed to reduce oxidative stress markers in neuronal cell cultures, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Table 2: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, researchers evaluated the antitumor efficacy of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis via a caspase-dependent pathway.
Case Study 2: Antimicrobial Activity
A separate investigation detailed in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antimicrobial agent.
Q & A
Q. What are the common synthetic routes for (4-Bromo-2-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the bromo-fluorophenyl moiety. For example:
Nucleophilic Acyl Substitution : React 4-bromo-2-fluorobenzoic acid derivatives with 3,3-dimethylazetidine under coupling agents like EDCI/HOBt.
Ketone Formation : Use Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for bromine substitution) to form the methanone scaffold .
Key purification steps include column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (CDCl or DMSO-d) identify aromatic protons (δ 7.2–8.1 ppm), azetidine ring protons (δ 3.5–4.2 ppm), and quaternary carbons (e.g., carbonyl at ~200 ppm).
- X-ray Crystallography : Single-crystal analysis reveals bond angles (e.g., C-Br bond length ~1.89 Å) and torsional strain in the azetidine ring .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 313.1) .
Q. How do the bromine and fluorine substituents influence the compound’s electronic properties?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine increases electrophilicity at the phenyl ring, while bromine enhances polarizability.
- Hammett Constants : Use σ (F: +0.34) and σ (Br: +0.26) to predict reactivity in substitution reactions.
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify reactive sites .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the azetidine ring in this compound?
- Methodological Answer :
- Conformational Analysis : Use molecular dynamics (MD) simulations to assess ring puckering (e.g., envelope vs. twist conformers).
- Reactivity Prediction : Apply Fukui indices to identify nucleophilic/electrophilic sites. For example, the azetidine nitrogen may act as a nucleophile in alkylation reactions .
- Transition-State Modeling : IRC (Intrinsic Reaction Coordinate) analysis with Gaussian or ORCA software evaluates energy barriers for ring-opening reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls.
- Meta-Analysis : Compare IC values across publications, adjusting for variables like solvent (DMSO vs. saline) or incubation time .
- Orthogonal Validation : Confirm antimicrobial activity via both broth microdilution (CLSI guidelines) and live-cell imaging .
Q. How to design derivatives of this compound for enhanced metabolic stability?
- Methodological Answer :
- Structural Modifications :
- Replace the methanone with a trifluoromethyl group to reduce CYP450-mediated oxidation.
- Introduce steric hindrance (e.g., bulkier azetidine substituents) to slow enzymatic degradation.
- In Vitro ADME : Use liver microsomes (human/rat) to measure half-life (t) and identify metabolic hotspots via LC-MS/MS .
Q. What experimental designs mitigate limitations in studying this compound’s environmental degradation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
